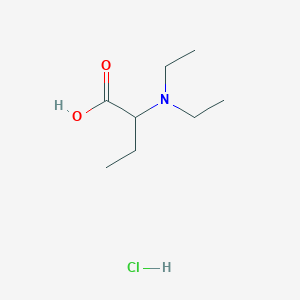![molecular formula C13H16N2O B1373674 Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine CAS No. 1221722-20-8](/img/structure/B1373674.png)
Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine
説明
Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine, also known as MPA, is an organic compound with the formula C10H13N2O2. It is an amine derivative of the oxazole class of heterocyclic compounds, and is used as an intermediate in the synthesis of a variety of organic compounds. The compound has been studied for its potential applications in the field of organic synthesis, as well as its biochemical and physiological effects.
科学的研究の応用
Synthesis and Characterization
Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine and its derivatives have been extensively studied in the context of chemical synthesis and characterization. For instance, the synthesis and characterization of various oxazole derivatives, including their NMR calculations and crystal structures, have been a subject of research. These studies are crucial for understanding the physical and chemical properties of such compounds (Almeida et al., 2022).
Biological Applications
A significant area of research involves exploring the biological applications of these compounds. For example, derivatives of 1,3-oxazole, which include the methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine structure, have been synthesized and investigated for their potential antimicrobial activities (Rajanarendar et al., 2004). Additionally, these compounds have been evaluated for their anticancer properties, particularly in the context of prostate and epidermoid carcinoma cancer lines (Liu et al., 2009).
Chemical Transformations
Research has also focused on the chemical transformations of oxazole derivatives. This includes studying the reactions and formations of various oxazole derivatives, which are key to understanding their reactivity and potential applications in various chemical processes (Prokopenko et al., 2010).
特性
IUPAC Name |
N-methyl-3-(3-phenyl-1,2-oxazol-5-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-14-9-5-8-12-10-13(15-16-12)11-6-3-2-4-7-11/h2-4,6-7,10,14H,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXJJHUDUZWTDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC(=NO1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101276603 | |
| Record name | N-Methyl-3-phenyl-5-isoxazolepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine | |
CAS RN |
1221722-20-8 | |
| Record name | N-Methyl-3-phenyl-5-isoxazolepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221722-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-3-phenyl-5-isoxazolepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate hydrochloride](/img/structure/B1373591.png)







![4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride](/img/structure/B1373608.png)




